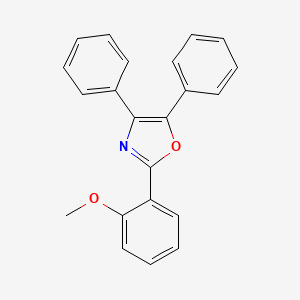

4,5-Diphenyl-2-(2-methoxyphenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111603-42-0 |

|---|---|

Molecular Formula |

C22H17NO2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-4,5-diphenyl-1,3-oxazole |

InChI |

InChI=1S/C22H17NO2/c1-24-19-15-9-8-14-18(19)22-23-20(16-10-4-2-5-11-16)21(25-22)17-12-6-3-7-13-17/h2-15H,1H3 |

InChI Key |

IVYJDHSKZZIVBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of the Oxazole Core

General Reaction Pathways of Oxazole (B20620) Heterocycles

The oxazole core can undergo a variety of reactions, including nucleophilic and electrophilic substitutions, ring-opening processes, and cycloadditions. The specific substitution pattern of 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole, being fully substituted at the heterocyclic core's carbon atoms, directs reactivity towards the substituents or involves the heteroatoms themselves.

Nucleophilic substitution reactions on the oxazole ring itself are generally rare unless a suitable leaving group is present nih.gov. For an unsubstituted oxazole, the order of reactivity for nucleophilic substitution of a halogen is C2 >> C4 > C5 nih.gov. In this compound, all carbon atoms of the oxazole ring are substituted with aryl groups, precluding direct nucleophilic substitution on the ring.

However, nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring cleavage rather than substitution researchgate.net. The C2 position is the most electron-deficient and therefore the most susceptible to attack researchgate.net. While direct substitution is unlikely on the target compound, reactions involving nucleophilic attack often proceed via ring-opening mechanisms. For instance, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-cleavage pathway researchgate.net.

It is also noted that nucleophilic addition to related dihydrooxazole (oxazoline) systems can occur, often leading to ring-opening or complex multi-component reactions nih.govescholarship.orgrsc.orgmdpi.com.

While the oxazole ring itself is deactivated towards electrophiles, the three phenyl substituents are susceptible to electrophilic aromatic substitution. The reactivity of each ring is influenced by the directing effects of its substituent (the oxazole ring or the methoxy (B1213986) group) and the reaction conditions.

Phenyl Rings at C4 and C5: These rings are attached directly to the oxazole core. The oxazole ring generally acts as a deactivating group and a meta-director for electrophilic substitution.

2-Methoxyphenyl Ring at C2: This ring is influenced by two factors: its connection to the oxazole ring and the presence of the methoxy group. The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its ability to donate electron density through resonance researchgate.net. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) is expected to occur preferentially on this ring at the positions ortho and para to the methoxy group (and meta to the oxazole attachment point).

Common electrophilic aromatic substitution reactions include:

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (NO₂) onto an aromatic ring capes.gov.brrsc.org.

Halogenation: Treatment with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom researchgate.netrsc.org.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) adds a sulfonic acid group (SO₃H) capes.gov.br.

Studies on the bromination of other substituted aryloxazoles have shown that electrophilic substitution occurs on the pendant aryl rings researchgate.net.

The oxazole ring can undergo cleavage under various conditions, including nucleophilic attack, reduction, or photolysis, often leading to different heterocyclic or open-chain products nih.govresearchgate.net.

Nucleophilic Ring-Opening: As mentioned, strong nucleophiles can attack the C2-position, initiating ring cleavage researchgate.net. For example, treatment of oxazoles with ammonia can yield imidazoles researchgate.net.

Reductive Ring-Opening: Reduction of the oxazole ring can lead to ring-opened products or oxazolines nih.gov.

Photochemical Ring-Opening: Photolysis represents a significant pathway for the rearrangement of oxazoles. For instance, the photolysis of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid has been shown to yield other oxazole isomers nih.gov. The photolysis of the related 2,4,5-triphenyloxazole has also been studied researchgate.net. In some cases, photolysis can lead to the formation of an unstable intermediate that can be trapped, as seen in the photolysis of 3-diazo-2,4,5-triphenylpyrrole, which yields different products depending on the solvent rsc.org.

Cycloaddition reactions are a cornerstone of oxazole chemistry, where the heterocycle can act as a diene, a dipolarophile, or participate in other cycloaddition modes.

[4+2] Cycloaddition (Diels-Alder Reaction): This is one of the most important reactions for oxazoles, which act as dienes, reacting with dienophiles (such as alkenes or alkynes) to form six-membered rings researchgate.netresearchgate.net. The initial cycloadduct often undergoes further rearrangement, typically losing water or another small molecule, to form substituted pyridines (from alkene dienophiles) or furans (from alkyne dienophiles) youtube.comresearchgate.netrsc.org. The reactivity of the oxazole diene can be enhanced by electron-donating groups on the ring and by activation of the oxazole nitrogen with a Lewis or Brønsted acid nih.govresearchgate.net. Although the target compound's oxazole ring is electron-rich due to its aryl substituents, high temperatures are often required for these reactions rsc.org. The reaction of singlet oxygen with the oxazole core is also a [4+2] cycloaddition, leading to an unstable endoperoxide that rearranges to a triamide digitellinc.com.

[3+2] Cycloaddition: Oxazoles can be synthesized via [3+2] cycloaddition reactions. For example, a photoinduced reaction between carbenes and nitriles provides a versatile route to substituted oxazoles nih.govresearchgate.net. Another method involves an electrochemical, phosphine-mediated [3+2] cycloaddition of carboxylic acids with isocyanides orgchemres.org. While these are synthetic routes to the oxazole ring, they illustrate the amenability of the system to cycloaddition processes.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are typically used to form four-membered rings. While less common for the oxazole ring itself compared to [4+2] reactions, the possibility exists under photochemical conditions, especially with suitable reaction partners.

| Cycloaddition Type | Reactant Partner | Typical Product Type | Key Conditions |

| [4+2] Diels-Alder | Alkene (Dienophile) | Pyridine (B92270) derivative | Thermal or Lewis Acid Catalysis nih.govresearchgate.net |

| [4+2] Diels-Alder | Alkyne (Dienophile) | Furan derivative | Thermal rsc.org |

| [4+2] Cycloaddition | Singlet Oxygen | Triamide (via endoperoxide) | Photo-oxidation digitellinc.com |

| [3+2] Cycloaddition | Carbenes + Nitriles | Oxazole | Photolysis nih.govresearchgate.net |

| [2+2] Cycloaddition | Alkene | Four-membered ring | Photochemical |

Functionalization Reactions of the Oxazole Ring

Direct C-H bond functionalization has emerged as a powerful tool for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. While the carbon positions of the oxazole ring in this compound are already substituted, C-H functionalization is highly relevant for the pendant aryl rings.

Palladium-catalyzed direct arylation and alkenylation are efficient methods for functionalizing oxazoles. These reactions typically occur at the most acidic C-H bond of the oxazole ring, which is the C2 position, followed by C5 nih.gov. For the target molecule, this reactivity would be directed to the C-H bonds of the phenyl and methoxyphenyl substituents.

Protocols for palladium-catalyzed C-H activation allow for the coupling of arenes with nitriles to form 2,4,5-trisubstituted oxazoles, indicating the robustness of the core under these conditions. Similarly, methods exist for the direct arylation of oxazoles at various positions, enabling the synthesis of triarylated oxazoles and showcasing tolerance to a wide range of functional groups. This suggests that the C-H bonds on the three aryl rings of this compound could be selectively functionalized using transition-metal catalysis, further diversifying the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the distinct chemical environments of protons in the molecule. For this compound, the spectrum is expected to show signals primarily in the aromatic region (typically δ 7.0-8.5 ppm) and a characteristic singlet for the methoxy group protons.

The ten protons on the two phenyl rings at positions 4 and 5 are expected to produce complex multiplets. The four protons of the ortho-methoxyphenyl ring at position 2 would also appear as distinct multiplets, influenced by their position relative to the electron-donating methoxy group and the oxazole ring. The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the δ 3.8-4.0 ppm range.

While specific data for the target compound is unavailable, data from the closely related isomer 4,5-diphenyl-2-o-tolyloxazole , which features a methyl group instead of a methoxy group, provides insight. In this analog, aromatic protons are observed in the δ 7.30-8.12 ppm range, and the methyl group protons appear as a singlet at δ 2.80 ppm. rsc.org Another isomer, 2-(4-methoxyphenyl)-4,5-diphenyloxazole , shows its methoxy protons as a singlet at δ 3.87 ppm. rsc.org

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Phenyl H (at C4, C5) | ~ 7.30 - 7.80 | Multiplet |

| o-Methoxyphenyl H | ~ 7.00 - 8.10 | Multiplet |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound is expected to show 22 distinct signals, though some aromatic carbon signals may overlap.

Key expected signals include:

Oxazole Carbons (C2, C4, C5): These carbons are highly deshielded and appear in the δ 130-165 ppm range.

Aromatic Carbons: The 18 carbons of the three phenyl rings will resonate between δ 110-140 ppm. The carbon attached to the methoxy group (C-O) will be significantly deshielded.

Methoxy Carbon: The -OCH₃ carbon will appear as a single peak in the upfield region, typically around δ 55-60 ppm.

Data from the analogous compound 4,5-diphenyl-2-o-tolyloxazole shows carbon signals across a range of δ 22.16 to 160.66 ppm, confirming the wide distribution of carbon environments. rsc.org The isomer 2-(4-methoxyphenyl)-4,5-diphenyloxazole shows its methoxy carbon at δ 55.39 ppm and the oxazole carbons at δ 161.4 (C2), 145.0 (C4), and 136.6 (C5). rsc.org

While the primary structure of this compound is planar with respect to the oxazole ring, the phenyl rings are subject to rotation. Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the spatial proximity between protons. Specifically, a NOESY experiment would be expected to show correlations between the ortho-protons of the 2-(2-methoxyphenyl) ring and the protons of the methoxy group, as well as with nearby protons on the phenyl rings at positions 4 and 5. These analyses help to confirm the conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₂₂H₁₇NO₂.

The theoretical monoisotopic mass for the neutral molecule [M] is 327.1259 g/mol . HRMS analysis would typically be performed on the protonated molecule [M+H]⁺, for which the expected mass would be 328.1332 g/mol . Experimental verification matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

For comparison, the related compound 4,5-diphenyl-2-p-tolyloxazole (C₂₂H₁₇NO) has a calculated mass of 311.1310 and an experimental HRMS value of 311.1312, demonstrating the accuracy of the technique. rsc.org

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. While an experimental spectrum for this specific compound is not available, expected absorption regions can be predicted based on its structure and data from similar oxazole compounds.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: A group of bands typically appearing above 3000 cm⁻¹.

C=N and C=C Stretching: Strong to medium bands in the 1500-1650 cm⁻¹ region, characteristic of the oxazole and phenyl rings.

C-O-C Asymmetric & Symmetric Stretch: Strong bands corresponding to the aryl-alkyl ether of the methoxy group, expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-O Stretch (Oxazole Ring): A band typically found in the 1050-1100 cm⁻¹ range.

Data for the related compound 2-(4-methoxyphenyl)-4,5-diphenyloxazole shows characteristic peaks at 1614 cm⁻¹ (likely C=N/C=C) and a strong band at 1250 cm⁻¹ (likely C-O ether stretch), which aligns with these expectations.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Oxazole/Phenyl C=N & C=C | Stretching | 1500 - 1650 |

| Methoxy C-O-C | Asymmetric Stretching | ~ 1250 |

| Oxazole/Methoxy C-O | Stretching | 1040 - 1100 |

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic Methods for Vibrational Analysis

Raman spectroscopy, a technique sensitive to the polarizability of molecular bonds, provides a detailed fingerprint of the vibrational modes within this compound. The spectrum is anticipated to be rich with information, delineating the characteristics of the constituent aromatic and heterocyclic rings.

The key vibrational modes expected in the Raman spectrum would arise from the stretching and deformation of the oxazole (B20620) ring, the three phenyl rings, and the methoxy (B1213986) group. The oxazole ring itself, as a heterocyclic system, would exhibit characteristic ring stretching and breathing vibrations. For instance, C=N and C=C stretching vibrations within the oxazole moiety are expected to appear in the 1500-1650 cm⁻¹ region. The vibrations of the phenyl groups are typically strong and well-defined in Raman spectra due to the high polarizability of the aromatic π-electron systems.

Expected Raman Vibrational Modes:

The following table outlines the anticipated Raman shifts for the primary functional groups of this compound, based on data from similar aromatic and heterocyclic compounds.

| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

| Phenyl Rings | C-H stretching | 3050 - 3080 |

| C=C stretching | 1580 - 1620 | |

| Ring breathing | ~1000 | |

| Oxazole Ring | C=N stretching | 1550 - 1650 |

| C=C stretching | 1500 - 1600 | |

| Ring deformation | various | |

| Methoxy Group | C-H stretching (asymmetric) | ~2950 |

| C-H stretching (symmetric) | ~2840 | |

| C-O stretching | 1240 - 1260 |

Theoretical and Computational Investigations of 4,5 Diphenyl 2 2 Methoxyphenyl Oxazole

Quantum Chemical Calculation Methodologies

The investigation of molecules like 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole relies on sophisticated computational methods to solve the Schrödinger equation approximately. The two main classes of methods employed for this purpose are Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory has become a prominent and widely used method for investigating the structural and electronic properties of organic molecules due to its favorable balance between accuracy and computational cost. researchgate.netirjweb.com This approach is used to analyze optimized structures, molecular orbitals, and other chemical reactivity parameters. irjweb.com

In studies of related oxazole (B20620) compounds, such as 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin), DFT calculations have been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d,p) basis set. sigmaaldrich.comnih.gov This level of theory has proven effective for investigating molecular structure, as well as linear and nonlinear optical properties. researchgate.net For other related heterocyclic systems, various functionals including BLYP, B3PW91, and mPW1PW91 have been utilized with larger basis sets like 6-311G(d,p) to achieve high accuracy. nih.gov The choice of functional can significantly impact the prediction of electronic properties. nih.gov

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a fundamental framework for understanding molecular systems. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.

For the related compound oxaprozin, molecular properties were investigated using Hartree-Fock calculations with the 6-31G(d,p) basis set, often in parallel with DFT studies to compare the results. sigmaaldrich.comnih.gov While DFT methods generally provide better accuracy for many applications, HF is a valuable tool, and its results are often used as a starting point for more advanced calculations. nih.gov For instance, HF methods have been employed to obtain the optimized geometry and electronic properties of similar heterocyclic compounds. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior, reactivity, and photophysical properties. Computational analysis provides critical data on molecular orbitals, charge distribution, and electrostatic potential.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net While specific values for this compound are not detailed in the provided search results, DFT calculations on analogous heterocyclic derivatives provide insight into typical energy ranges. For example, calculations on newly designed antipyrine (B355649) derivatives showed HOMO-LUMO energy gaps ranging from 1.799 eV to 2.449 eV. researchgate.net

Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Compounds This table presents data for analogous compounds to illustrate the concept, as specific values for this compound were not found in the search results.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Antipyrine Derivative A1 | -4.788 | -2.339 | 2.449 | researchgate.net |

| Antipyrine Derivative A2 | -4.908 | -3.109 | 1.799 | researchgate.net |

| Antipyrine Derivative A3 | -4.942 | -3.101 | 1.841 | researchgate.net |

| Glucopyranoside Derivative 5 | - | - | 6.765 | researchgate.net |

The dipole moment is a measure of the polarity of a molecule, arising from the non-uniform distribution of electron density. It is a key factor in determining intermolecular interactions and solubility. The dipole moments in both the ground state (μg) and the electronically excited state (μe) are crucial for understanding a molecule's photophysical behavior, including solvatochromism—the change in absorption or emission spectra with solvent polarity. nih.govresearchgate.net

The ground state dipole moment can be calculated using quantum chemical methods like DFT. researchgate.net The excited state dipole moment is often determined experimentally using the solvatochromic shift method, which involves analyzing the Stokes shift (the difference between absorption and emission maxima) in a series of solvents with varying polarities. nih.gov Lippert-Mataga plots are frequently used for this analysis; a positive slope indicates that the excited state dipole moment is larger than the ground state dipole moment (μe > μg). mdpi.com An increase in the dipole moment upon excitation suggests a more polar excited state and is often indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.gov Studies on similar methoxy-substituted compounds have shown that the excited state is often more polarizable than the ground state. preprints.org

Table 2: Example Ground and Excited State Dipole Moments This table presents data for an analogous compound to illustrate the concepts.

| Compound | Method | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) | Source |

|---|

A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov MESP maps are generated through computational methods and illustrate the electrostatic potential on the surface of a molecule. researchgate.net These maps help identify regions that are rich or deficient in electrons.

Typically, MESP maps use a color scale where:

Red indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen and nitrogen and are potential hydrogen bond acceptor sites. nih.gov

Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are often found around hydrogen atoms bonded to electronegative atoms, making them potential hydrogen bond donor sites. nih.gov

Green indicates regions of neutral or near-zero potential.

For this compound, the MESP map would be expected to show negative potential (red) around the nitrogen and two oxygen atoms, highlighting them as the primary sites for electrophilic interaction. The phenyl rings would exhibit a more complex potential surface, while the hydrogen atoms would represent regions of positive potential (blue). Such analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. nih.gov

Electron Densities and Net Charges

The distribution of electrons within a molecule is fundamental to understanding its chemical behavior. For this compound, theoretical calculations such as Mulliken population analysis, often performed using Density Functional Theory (DFT), can predict the net atomic charges on each atom. ajchem-a.com These charges are crucial in identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In a molecule like this compound, the heteroatoms in the oxazole ring (nitrogen and oxygen) are expected to carry partial negative charges due to their high electronegativity. The carbon atom situated between them (C2) would likely bear a partial positive charge, making it a potential site for nucleophilic attack. ajchem-a.comirjweb.com The phenyl and methoxyphenyl substituents also influence the charge distribution through inductive and resonance effects. The oxygen atom of the methoxy (B1213986) group is anticipated to be a site of negative charge. ajchem-a.com

A representative prediction of Mulliken atomic charges for key atoms in the molecule, based on computational studies of analogous structures, is presented below.

Table 1: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Net Charge (e) |

|---|---|

| O (oxazole) | -0.28 |

| N (oxazole) | -0.17 |

| C2 (oxazole) | +0.35 |

| C4 (oxazole) | +0.08 |

| C5 (oxazole) | +0.09 |

| O (methoxy) | -0.41 |

Computational Studies on Reactivity and Stability

The reactivity and kinetic stability of this compound can be computationally evaluated through frontier molecular orbital (FMO) theory. irjweb.com The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this analysis. The HOMO-LUMO energy gap is a reliable indicator of a molecule's stability; a larger gap suggests greater stability and lower reactivity. ajchem-a.com

Reaction Mechanism Simulations and Transition States

Elucidating the synthetic pathways to this compound involves computational simulations of reaction mechanisms. These simulations map out the energy landscape of a reaction, identifying intermediates and transition states. nih.gov The transition state represents the highest energy barrier that must be overcome for a reaction to proceed, and its structure provides valuable information for optimizing reaction conditions.

Excited-State Dynamics and Decay Pathways

Upon absorption of ultraviolet or visible light, this compound will be promoted to an electronically excited state. The processes by which it returns to the ground state, known as excited-state dynamics, determine its photophysical properties, such as fluorescence. These dynamics can involve radiative decay (emission of light) and non-radiative decay pathways. iaea.org

For aromatic molecules with multiple phenyl groups, such as the diphenyl-substituted oxazole core, non-radiative decay can occur through processes like photoisomerization around bonds or photocyclization. nih.gov These pathways often proceed through conical intersections, which are points of degeneracy between electronic states that facilitate rapid, radiationless decay. nih.gov The presence of the methoxy group and the specific substitution pattern on the phenyl rings will influence the relative efficiencies of these decay channels, ultimately affecting the fluorescence quantum yield of the molecule. nih.govucla.edu

Vibrational Frequencies and Spectral Predictions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for molecular structure characterization. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities, which is invaluable for the assignment of experimental spectra. researchgate.netnih.govnih.gov

The predicted vibrational spectrum of this compound is expected to show characteristic bands corresponding to the various functional groups present. These include stretching vibrations of the aromatic C-H bonds, the C-H bonds of the methoxy group, and the C=N and C=C bonds within the oxazole and phenyl rings. Bending vibrations and ring deformation modes will also be present at lower frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3100 - 3000 |

| Aliphatic C-H Stretching (methoxy) | 2980 - 2850 |

| C=N Stretching (oxazole ring) | 1620 - 1580 |

| C=C Stretching (aromatic rings) | 1600 - 1450 |

| Asymmetric C-O-C Stretching (aryl-ether) | 1270 - 1230 |

| Symmetric C-O-C Stretching (aryl-ether) | 1050 - 1010 |

| C-O Stretching (oxazole ring) | 1120 - 1080 |

Applications in Organic Synthesis and Catalysis Beyond Direct Synthesis

Oxazoles as Ligands in Asymmetric Catalysis

The nitrogen atom in the oxazole (B20620) ring possesses a lone pair of electrons, making it an effective coordination site for various metal ions. This property has been widely exploited in the field of asymmetric catalysis, where chiral ligands are used to induce stereoselectivity in chemical transformations. acs.org Although the aromatic oxazole ring is used, the related and more flexible oxazoline (B21484) ligands are particularly prominent in this area. rsc.orgcapes.gov.br

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. A highly successful strategy involves the use of C₂-symmetric ligands, which reduce the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantioselectivity. acs.org Among the most privileged classes of C₂-symmetric ligands are the bis(oxazolines), often abbreviated as BOX ligands. acs.orgwikipedia.org

The general design of these ligands involves two chiral oxazoline rings connected by a linker. Chirality is typically introduced via the use of chiral β-amino alcohols, which are readily available from the chiral pool of amino acids. wikipedia.org The substituents at the 4-position of the oxazoline rings are crucial for stereochemical control, as they create a chiral pocket around the metal center that blocks one enantiotopic face of the substrate. wikipedia.org

Key design principles include:

C₂-Symmetry: Ensures a simplified stereochemical environment. acs.org

Chiral Auxiliaries: Use of readily available chiral sources like amino acids (e.g., valinol) to construct the oxazoline rings. wikipedia.org

Tunable Linkers: The bridge connecting the two rings (e.g., a single carbon, a pyridine (B92270) ring) can be modified to adjust the bite angle and steric properties of the ligand-metal complex. wikipedia.orgnih.gov

Manipulation of Substituents: The groups on the oxazoline ring or the spacer can be altered to introduce additional heteroatoms for coordination or to graft the ligand onto a solid support. acs.org

While 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole is itself an achiral aromatic oxazole, its structural motifs are relevant. A chiral version could be conceptualized by replacing the phenyl groups with chiral auxiliaries or by modifying the synthetic pathway to introduce stereocenters, making it a component of a more complex ligand system analogous to established designs like BOX or PyBOX (Pyridine-bis(oxazoline)).

Complexes formed between chiral bis(oxazoline) ligands and various metal ions are powerful catalysts for a wide array of enantioselective reactions. nih.gov The nitrogen atoms of the oxazoline rings coordinate to the metal, creating a chiral Lewis acid catalyst with a well-defined geometry. capes.gov.br This complex can then activate a substrate and control the stereochemical outcome of the reaction. wikipedia.org

Metals such as copper, zinc, palladium, rhodium, and iridium are commonly used. mdpi.com The choice of metal and counter-ion can significantly influence the geometry, activity, and selectivity of the catalyst. capes.gov.brmdpi.com For instance, copper(II) complexes with BOX ligands are highly versatile catalysts for cycloadditions, aldol (B89426) reactions, and Michael additions. capes.gov.br

The table below summarizes some of the key enantioselective reactions catalyzed by metal-oxazoline complexes.

| Reaction Type | Common Metals Used | Key Applications | Reference(s) |

| Cyclopropanation | Cu(I), Cu(II), Rh | Synthesis of cyclopropane-containing natural products and pharmaceuticals. | nih.gov |

| Diels-Alder Reaction | Cu(II), Mg(II) | Asymmetric formation of six-membered rings, a staple in complex molecule synthesis. | nih.gov |

| Aldol Reactions | Cu(II), Sn(II) | Enantioselective carbon-carbon bond formation to produce β-hydroxy ketones. | nih.gov |

| Michael Addition | Cu(II), Ni(II) | Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. | capes.gov.br |

| Allylic Alkylation | Pd, Ir | Substitution reactions at an allylic position with high stereocontrol. | nih.gov |

| Aziridination | Cu(I), Cu(II) | Synthesis of chiral aziridines from olefins. | nih.gov |

These catalytic systems demonstrate the power of oxazoline-based ligands in creating stereochemically complex molecules with high precision.

Oxazole Derivatives as Key Intermediates in Complex Molecule Synthesis

The oxazole ring is not only a useful coordinating group but also a stable heterocyclic motif that can serve as a synthetic precursor or a structural building block. tandfonline.comnumberanalytics.com Its aromaticity lends it a degree of stability, yet it possesses inherent reactivity that allows for its transformation into other chemical entities. wikipedia.org

The oxazole ring can be chemically manipulated and rearranged to form other important heterocyclic structures. This strategy is particularly valuable as it allows access to diverse molecular scaffolds from a common intermediate.

One of the most well-known transformations is the use of oxazoles as dienes in Diels-Alder reactions . wikipedia.org Reaction with an appropriate dienophile, such as an electrophilic alkene, leads to a bicyclic intermediate which can subsequently rearrange to form a substituted pyridine . wikipedia.org This approach is famously used in the synthesis of precursors to pyridoxine (B80251) (Vitamin B6). wikipedia.org

Another significant transformation is the conversion of oxazoles into pyrroles . Various methods exist for this recyclization, providing an unconventional route to the pyrrole (B145914) ring, which is a fundamental component of vital biomolecules like hemoglobin and chlorophyll. researchgate.net

The inherent reactivity of the oxazole ring, such as susceptibility to deprotonation at the C2 position, also opens pathways for functionalization and subsequent ring-opening or rearrangement reactions to generate novel structures. wikipedia.orgrsc.org

The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov This is due to its presence in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.com The oxazole ring's ability to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, allows molecules containing this motif to bind effectively to biological targets like enzymes and receptors. tandfonline.comnih.gov

Therefore, compounds like this compound serve as important building blocks. The three positions on the oxazole ring (C2, C4, and C5) are available for substitution, allowing for the systematic modification of the molecule's structure to optimize its pharmacological properties (Structure-Activity Relationship, SAR). tandfonline.comnih.gov The phenyl and methoxyphenyl groups on this specific compound provide a template that can be further functionalized to enhance target binding and specificity. The stability of the oxazole core ensures that the scaffold remains intact while peripheral modifications are made, making it an attractive starting point for the development of new therapeutic agents. numberanalytics.comresearchgate.net

Photophysical Properties and Optoelectronic Research Applications

Absorption and Emission Characteristics of Oxazole (B20620) Derivatives

The photophysical properties of oxazole derivatives are fundamentally governed by their electronic structure, which dictates how they interact with light. The absorption of ultraviolet-visible (UV-Vis) light excites the molecule to a higher electronic state, and the subsequent return to the ground state can occur through the emission of light, a process known as fluorescence.

UV-Visible Absorption Spectra and Bathochromic Shifts

The UV-Vis absorption spectra of 2,4,5-triaryloxazoles, including compounds structurally similar to 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole, are characterized by strong absorption bands in the ultraviolet region. These absorptions are typically attributed to π-π* electronic transitions within the conjugated aromatic system. For instance, a study on highly substituted oxazole derivatives demonstrated that these molecules exhibit significant absorption in the UV range, which can be tuned by modifying the substituents on the aryl rings. nih.gov

A key phenomenon observed in the absorption spectra of these compounds is the bathochromic shift, or red shift, which is a change in the position of a spectral band to a longer wavelength. This shift can be influenced by both the molecular structure and the surrounding solvent. The introduction of electron-donating groups, such as the methoxy (B1213986) group (-OCH3) present in this compound, can lead to a bathochromic shift in the absorption spectrum. nih.govnih.gov This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the energy gap for the π-π* transition. The polarity of the solvent can also induce bathochromic shifts, a phenomenon known as solvatochromism. uni.lu

Fluorescence Emission Spectra, Quantum Yields, and Lifetimes

Following excitation, many oxazole derivatives exhibit strong fluorescence, emitting light in the blue to green region of the visible spectrum. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is also subject to shifts based on the molecular structure and solvent environment. For example, the introduction of electron-donating and electron-withdrawing groups into an oxazolo[4,5-b]pyridine (B1248351) ring can cause the disappearance of the vibrational structure in the emission spectra and lead to a bathochromic shift. researchgate.net

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu Highly fluorescent compounds have quantum yields approaching 1. For instance, 2,5-diphenyloxazole (B146863) (PPO) in cyclohexane (B81311) has a quantum yield of 1.0. nih.gov The fluorescence lifetime (τ) is another important characteristic, representing the average time the molecule spends in the excited state before returning to the ground state. Lifetimes for fluorescent organic molecules are typically in the nanosecond range. nih.govrsc.org

Specific data for this compound is not available, but for a series of methoxy-trans-stilbene analogs, which share some structural similarities, fluorescence quantum yields were found to range from 0.07 to 0.69, with lifetimes between 0.82 and 3.46 ns. nih.gov For a series of 5-aminobiphenyl substituted nih.govnih.govsigmaaldrich.comtriazolo[4,3-c]quinazolines, moderate to high quantum yields were observed in solution. nih.gov

Table 1: Illustrative Photophysical Data of Related Oxazole Derivatives This table presents data for structurally related compounds to provide context, as specific data for this compound is not available in the cited literature.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |

|---|---|---|---|---|---|

| 2,5-Diphenyloxazole (PPO) | Cyclohexane | 302.8 | ~365 | 1.0 | ~1.4 |

| Methoxy-trans-stilbene analog (representative) | Various | - | - | 0.07 - 0.69 | 0.82 - 3.46 |

Excited State Dynamics and Intramolecular Charge Transfer Phenomena

Upon photoexcitation, oxazole derivatives can undergo various dynamic processes in the excited state. One of the most significant is intramolecular charge transfer (ICT). rsc.org ICT occurs in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) group linked by a π-conjugated system. In the case of this compound, the methoxy-substituted phenyl ring can act as an electron donor, while the oxazole core and the other phenyl rings can act as electron acceptors.

Upon excitation, an electron is transferred from the donor part of the molecule to the acceptor part, leading to a highly polarized excited state with a large dipole moment. rsc.org This charge redistribution is a primary mechanism for energy relaxation. ijrar.org The formation of an ICT state is often evidenced by a large Stokes shift (the difference in wavelength between the absorption and emission maxima) and a strong dependence of the fluorescence emission on the solvent polarity. ijrar.org Theoretical calculations on similar methoxy-substituted bi-1,3,4-oxadiazole derivatives have shown that the first singlet excited state possesses both π-π* and CT characteristics, with charge transfer occurring from the methoxy phenyl group to the central heterocyclic ring. rsc.org

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the interaction between the solute molecules and the solvent molecules. For fluorescent molecules like oxazole derivatives, solvatochromism is observed as a shift in the absorption and, more prominently, the emission spectra with varying solvent polarity. uni.lu

In nonpolar solvents, the emission spectrum of a molecule with ICT character typically appears at shorter wavelengths. As the polarity of the solvent increases, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission. nih.gov This effect has been observed in various oxazole and oxadiazole derivatives. nih.govrsc.org The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity, providing a method to estimate the change in dipole moment between the ground and excited states. researchgate.netrsc.org

Table 2: Expected Solvatochromic Shifts for a Generic Donor-Acceptor Oxazole Derivative This table illustrates the general trend of solvatochromic shifts. Specific values for this compound are not available.

| Solvent | Polarity (Dielectric Constant, ε) | Expected Emission Maximum |

|---|---|---|

| Hexane | Low (~2.0) | Shorter Wavelength (e.g., Blue) |

| Toluene | Low (~2.4) | |

| Dichloromethane | Medium (~9.1) | |

| Acetonitrile | High (~37.5) |

Interactions with Nanomaterials for Enhanced Photophysical Responses

The photophysical properties of oxazole derivatives can be further modulated through their interaction with nanomaterials. While specific studies on this compound are not found, research on related fluorophores demonstrates the potential for such interactions. For instance, the incorporation of fluorescent dyes into or onto nanoparticles can lead to enhanced emission, changes in fluorescence lifetime, and improved stability. These effects can arise from various mechanisms, including surface plasmon resonance in metallic nanoparticles, energy transfer processes, and alteration of the local environment of the fluorophore.

Potential for Advanced Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

The favorable photophysical properties of oxazole derivatives, such as high fluorescence quantum yields and tunable emission colors, make them highly attractive for use in organic light-emitting diodes (OLEDs). sigmaaldrich.com In an OLED device, an organic emissive layer is placed between two electrodes. When a voltage is applied, charge carriers (electrons and holes) are injected into the organic layer, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light.

Oxazole-based compounds can function as the emissive layer in OLEDs, particularly for generating blue light, which is a critical component for full-color displays and white lighting. nih.gov For instance, a derivative of 4,5-diphenyloxazole (B1616740) has been utilized in the development of high-efficiency deep-blue emitters for OLEDs. sigmaaldrich.com The twisted molecular structure of some oxazole derivatives can help to reduce aggregation-induced fluorescence quenching in the solid state, leading to more efficient emission in thin films. nih.gov Furthermore, the electron-accepting nature of the oxazole core can contribute to balanced charge transport within the device, which is essential for high efficiency and long operational lifetime. sigmaaldrich.com Metal complexes of oxazoles have also been investigated as triplet emitters for OLED applications.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Diphenyloxazole (PPO) |

| 2-(p-tert-butylphenyl)benzoxazole (Bzx) |

| 2-phenyl-naphthoxazole (Nzx) |

| 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx) |

| 2-(4-methoxyphenyl)-4,5-diphenyloxazole |

| Methoxy-trans-stilbene |

| 5-Aminobiphenyl substituted nih.govnih.govsigmaaldrich.comtriazolo[4,3-c]quinazoline |

| 2-(4-N,N-dimethylaminophenyl)naphtho[1,2-d] nih.govoxazole |

| 2-(4-N,N-diphenylaminophenyl)naphtho[1,2-d] nih.govoxazole |

| 2-phenyl-naphtho[1,2-d] nih.govoxazole |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of polysubstituted oxazoles, such as 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole, is an area of continuous innovation, with a strong emphasis on improving efficiency and sustainability. Traditional methods like the Robinson-Gabriel and van Leusen syntheses, while foundational, often require harsh conditions or multi-step procedures. pharmaguideline.comnih.gov Modern synthetic strategies are increasingly focused on green chemistry principles, utilizing less hazardous reagents and more energy-efficient processes.

Furthermore, the development of metal-free synthetic routes is a key area of research aimed at enhancing the sustainability of oxazole (B20620) synthesis. One such strategy involves the C–O bond cleavage of esters and subsequent functionalization to form substituted oxazoles, using iodine as the sole oxidant. rsc.org Additionally, the use of carbon dioxide as a C1 feedstock for the synthesis of oxazolones, which are precursors to oxazoles, represents a significant step towards sustainable chemical production. rsc.org These novel methods offer the potential for more efficient and environmentally benign pathways to synthesize this compound and its derivatives.

Table 1: Comparison of Synthetic Routes for Trisubstituted Oxazoles

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Palladium-Catalyzed Oxidative Cyclization | Cascade formation of C-N and C-O bonds; uses water as an oxygen source. rsc.org | High regioselectivity and efficiency. |

| Palladium-Catalyzed C-H Addition/Cyclization | Redox-neutral conditions; utilizes readily available starting materials. nih.gov | Versatile and applicable to a broad range of substrates. |

| Metal-Free C-O Bond Cleavage | Employs iodine as an oxidant; avoids the use of heavy metals. rsc.org | Increased sustainability and reduced environmental impact. |

| CO2 as a C1 Feedstock | Utilizes a renewable and abundant carbon source. rsc.org | "Green" synthesis with high atom economy. |

Advanced Computational Design and Prediction of Oxazole Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the electronic structure, reactivity, and properties of organic molecules like this compound. jcchems.com In silico studies can provide valuable insights into various molecular descriptors that govern the behavior of oxazole derivatives.

DFT calculations can be employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the reactivity of the molecule, including its susceptibility to electrophilic and nucleophilic attack. For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity.

Furthermore, computational models can predict various physicochemical properties such as solubility, lipophilicity (logP), and topological polar surface area (TPSA), which are important for potential applications in medicinal chemistry and materials science. jcchems.com Advanced computational techniques can also be used to simulate the absorption and emission spectra of this compound, providing insights into its photophysical properties and its potential use in applications such as organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netmdpi.com The ability to computationally screen virtual libraries of oxazole derivatives allows for the rational design of new compounds with tailored electronic and photophysical properties.

Table 2: Key Molecular Properties of Oxazole Derivatives Predicted by Computational Methods

| Property | Significance |

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

| LogP (Lipophilicity) | Influences solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties. |

| Absorption and Emission Spectra | Predicts photophysical properties for applications in optoelectronics. |

Exploration of New Catalytic Applications of Oxazole-Based Ligands

The nitrogen atom in the oxazole ring of this compound provides a coordination site for metal ions, suggesting its potential use as a ligand in catalysis. Oxazole-containing ligands have been employed in a variety of metal-catalyzed reactions, and the specific substitution pattern of this compound could offer unique steric and electronic properties to a metal center.

The development of chiral oxazole-based ligands is a particularly active area of research, with applications in asymmetric catalysis. While the parent this compound is achiral, it can serve as a scaffold for the introduction of chiral auxiliaries, leading to the design of novel ligands for enantioselective transformations.

Furthermore, the rigid and planar nature of the oxazole ring can be advantageous in constructing well-defined catalytic sites. Research into the coordination chemistry of this compound with various transition metals could lead to the discovery of new catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the 2-methoxyphenyl and diphenyl substituents can be fine-tuned to modulate the catalytic activity and selectivity of the resulting metal complexes. The exploration of oxazole-containing compounds as ligands for vanadium catalysts in polymerization reactions further highlights the potential in this area. mdpi.com

Interdisciplinary Research Integrating Oxazoles in Material Science and Nanotechnology

The unique photophysical and electronic properties of triaryl-substituted oxazoles make them promising candidates for applications in material science and nanotechnology. The extended π-conjugation in this compound suggests that it may exhibit interesting fluorescence and electroluminescence properties.

In the field of organic electronics, oxazole and oxadiazole derivatives are known to be utilized as electron-transporting materials and emitters in organic light-emitting diodes (OLEDs). spiedigitallibrary.orgacs.orgrsc.org The specific substitution pattern of this compound could lead to materials with desirable properties such as high quantum yields and specific emission wavelengths. researchgate.net For example, some oxazole-based fluorophores are efficient deep-blue emitters, a crucial component for full-color displays and white lighting applications. spiedigitallibrary.org

The integration of oxazole derivatives into more complex architectures, such as polymers and metal-organic frameworks (MOFs), is another exciting research direction. nih.gov Oxazole-containing polymers could be designed for applications in sensors, organic solar cells, and other electronic devices. The incorporation of this compound as a building block in MOFs could lead to materials with novel porous structures and interesting photoluminescent or catalytic properties.

Deepening Mechanistic Understanding of Complex Oxazole Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of oxazoles is crucial for the development of more efficient and selective synthetic methods. While classical syntheses like the Robinson-Gabriel and van Leusen reactions are well-established, the mechanistic details of many modern, metal-catalyzed oxazole syntheses are still under investigation. pharmaguideline.comnih.govsynarchive.comacs.org

For example, in palladium-catalyzed syntheses of trisubstituted oxazoles, the reaction is thought to proceed through a cascade of C-N and C-O bond formations, but the precise nature of the intermediates and the role of the catalyst and additives are areas of active research. rsc.orgnih.govorganic-chemistry.org Mechanistic studies, often aided by computational modeling, can elucidate the reaction pathways, identify rate-determining steps, and explain observed regioselectivities.

A deeper understanding of the mechanism of the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, continues to inform the development of new variations of this classic reaction. synarchive.comacs.orgwikipedia.org Similarly, unraveling the intricacies of the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), can lead to the design of more efficient and versatile protocols for the synthesis of a wide range of oxazole derivatives. nih.gov By gaining a more profound mechanistic insight into these complex transformations, chemists can better control the outcome of reactions and design novel synthetic strategies for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole?

- Methodology : The compound is typically synthesized via multistep reactions. For example, a three-step process starting from (S)-(+)-2-Phenylglycinol yields derivatives with high purity (>99%). Key steps include condensation, cyclization, and purification via recrystallization. Solvents like dichloromethane and ethyl acetate are used, with yields ranging from 83.2% to 94.5% per step . Alternative routes involve reacting 2-methoxy benzyl chloride with 2-amino-2-methyl-1-propanol, followed by distillation and recrystallization, achieving an 86.5% yield .

- Critical Parameters : Reaction temperature (298–303 K), solvent selection, and stoichiometric ratios of reagents.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Characterization Methods :

- Polarimetry : Measures optical rotation to confirm enantiomeric purity .

- Spectroscopy : IR (functional group analysis), NMR (1H/13C for structural elucidation), and GC-MS (molecular weight confirmation) .

- Crystallography : X-ray diffraction reveals molecular conformation (e.g., envelope conformation of the oxazole ring) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthesis methods?

- Data Analysis Example :

| Study | Steps | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3 | Dichloromethane/Ethyl Acetate | 83.2–94.5 | >99 | |

| 1 | Dichloromethane | 86.5 | N/A |

- Resolution Strategy :

- Compare reaction conditions (e.g., reflux time, solvent polarity).

- Optimize stoichiometry (e.g., excess 2-amino-2-methyl-1-propanol improves cyclization efficiency) .

- Validate reproducibility using controlled experiments (e.g., replicate ’s three-step protocol with varying catalysts).

Q. How do structural features of the oxazole ring influence biological activity or material properties?

- Key Findings :

- The dihedral angle between the oxazole ring and aromatic substituents (8.6° in ) affects π-π stacking and solubility.

- Substituents like methoxy groups enhance electron-donating capacity, potentially improving antimicrobial activity in analogous compounds .

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., halogens, alkyl groups) and test their bioactivity or thermal stability.

- Use DFT calculations to correlate electronic structure with observed properties.

Q. What advanced techniques are used to study crystal packing and molecular interactions in this compound?

- Methodology :

- X-ray Crystallography : Identifies weak interactions (e.g., C–H···O bonds with distances of 2.78–2.92 Å) that stabilize the crystal lattice .

- Hirshfeld Surface Analysis : Quantifies intermolecular contact contributions (e.g., H···H, H···O interactions).

- Implications : Understanding packing efficiency aids in designing co-crystals for enhanced stability or solubility.

Methodological Considerations

-

Handling and Safety :

-

Data Validation :

- Cross-validate NMR/IR results with computational tools (e.g., ChemDraw simulations).

- Replicate crystallization conditions (e.g., slow evaporation in ethyl acetate) to ensure consistent crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.